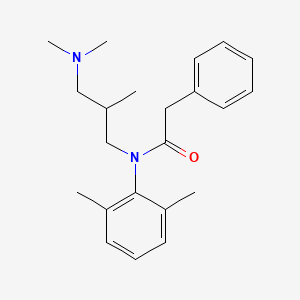
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SA-49 is a novel inducer of mitf-dependent lysosomal degradation of pd-l1
Wissenschaftliche Forschungsanwendungen
Analgesic Potential
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide and its derivatives have been explored for potential analgesic properties. Stubbins and Soine (1966) synthesized a series of compounds related to this chemical structure to test them as potential analgesics, linking their structure to certain nitrobenzimidazole and propionanilide analgesics (Stubbins & Soine, 1966).
Organometallic Chemistry
In the field of organometallic chemistry, derivatives of N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide have been utilized. Koten et al. (1978) described the synthesis of {2, 6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides, demonstrating their solubility in water and other polar solvents (Koten et al., 1978).
Alzheimer's Disease Research
This chemical has also been explored in Alzheimer’s Disease research. Cai et al. (2004) evaluated 18F-labeled derivatives of this compound as agents for imaging β-amyloid plaque with positron emission tomography in Alzheimer’s Disease (Cai et al., 2004).
Molecular Structure and Conformation
Yamasaki et al. (2003) investigated the molecular structure and conformation of N-methylacetanilide derivatives, including those with a dimethylamino group. They found that electron-withdrawing groups on the aromatic ring decreased the ratio of the cis conformer, which could be useful for amide conformational switching by protonation (Yamasaki et al., 2003).
Applications in Material Science
In material science, derivatives of this compound have been used. Xu et al. (2010) studied zirconocene complexes bearing novel 3-dimethylamino-1,2-dihydropentalene derived ligand systems, which have implications in the development of new materials (Xu et al., 2010).
Antibacterial and Antifungal Applications
Ghorab et al. (2017) synthesized derivatives carrying a sulfonamide moiety, which displayed interesting antimicrobial activity against various bacteria and fungi. These compounds, including those with dimethylamino groups, show potential in the development of new antimicrobial agents (Ghorab et al., 2017).
Eigenschaften
Produktname |
N-(3-(Dimethylamino)-2-methylpropyl)-2',6'-dimethyl-2-phenylacetanilide |
|---|---|
Molekularformel |
C19H28N4O2S |
Molekulargewicht |
376.519 |
IUPAC-Name |
N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C22H30N2O/c1-17(15-23(4)5)16-24(22-18(2)10-9-11-19(22)3)21(25)14-20-12-7-6-8-13-20/h6-13,17H,14-16H2,1-5H3 |
InChI-Schlüssel |
HMGVZKHMBHCRJQ-SFNKJDCFSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CC(C)CN(C)C)C(=O)CC2=CC=CC=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SA-49; SA 49; SA49 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




